![molecular formula C18H14N2O3 B12938217 (1H-Benzo[d]imidazol-2-yl)methyl 2H-chromene-3-carboxylate](/img/structure/B12938217.png)
(1H-Benzo[d]imidazol-2-yl)methyl 2H-chromene-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1H-Benzo[d]imidazol-2-yl)methyl 2H-chromene-3-carboxylate is a complex organic compound that features both benzimidazole and chromene moieties. These structures are known for their significant biological and pharmacological activities. The compound’s unique structure allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry and drug development.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1H-Benzo[d]imidazol-2-yl)methyl 2H-chromene-3-carboxylate typically involves the formation of the benzimidazole ring followed by the attachment of the chromene moiety. One common method involves the cyclization of o-phenylenediamine with an aromatic aldehyde to form the benzimidazole core . This is followed by the esterification of the benzimidazole with a chromene carboxylic acid derivative under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
化学反応の分析
Types of Reactions
(1H-Benzo[d]imidazol-2-yl)methyl 2H-chromene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzimidazole or chromene rings, often using halogenated derivatives as intermediates.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated derivatives in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole-2-carboxylic acid derivatives, while reduction could produce benzimidazole-2-methyl derivatives.
科学的研究の応用
(1H-Benzo[d]imidazol-2-yl)methyl 2H-chromene-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and catalysts.
作用機序
The mechanism of action of (1H-Benzo[d]imidazol-2-yl)methyl 2H-chromene-3-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins . The pathways involved often include inhibition of key enzymes in metabolic pathways or modulation of signal transduction pathways.
類似化合物との比較
Similar Compounds
(1H-Benzo[d]imidazol-2-yl)phenylmethanone: Similar structure but lacks the chromene moiety.
2-(1H-Imidazol-2-yl)thiazole: Contains an imidazole ring but with a thiazole instead of a chromene.
Uniqueness
(1H-Benzo[d]imidazol-2-yl)methyl 2H-chromene-3-carboxylate is unique due to the presence of both benzimidazole and chromene rings, which confer distinct biological activities and chemical reactivity. This dual functionality makes it a versatile compound in various research fields.
特性
分子式 |
C18H14N2O3 |
|---|---|
分子量 |
306.3 g/mol |
IUPAC名 |
1H-benzimidazol-2-ylmethyl 2H-chromene-3-carboxylate |
InChI |
InChI=1S/C18H14N2O3/c21-18(13-9-12-5-1-4-8-16(12)22-10-13)23-11-17-19-14-6-2-3-7-15(14)20-17/h1-9H,10-11H2,(H,19,20) |
InChIキー |
UEEHWGCKPPYNHJ-UHFFFAOYSA-N |
正規SMILES |
C1C(=CC2=CC=CC=C2O1)C(=O)OCC3=NC4=CC=CC=C4N3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


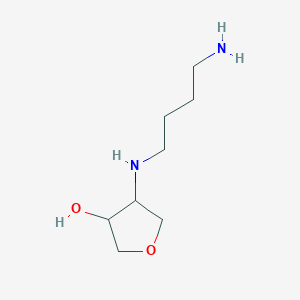
![4-(Trifluoromethyl)bicyclo[2.2.2]octane-1-carbonitrile](/img/structure/B12938138.png)
![[(3-Chloroacridin-9-yl)sulfanyl]acetic acid](/img/structure/B12938139.png)

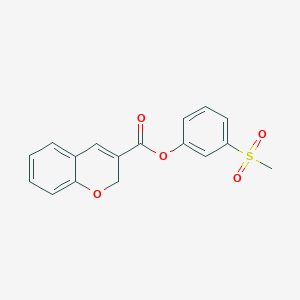
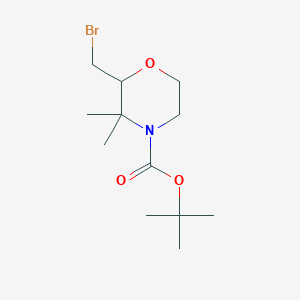
![Benzoic acid, 3-[3-(4-methoxyphenyl)-2-oxo-1-imidazolidinyl]-](/img/structure/B12938153.png)
![3-Fluorobicyclo[2.1.0]pentane-1-carboxylic acid](/img/structure/B12938155.png)
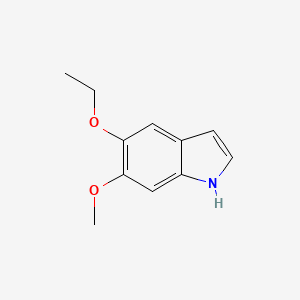
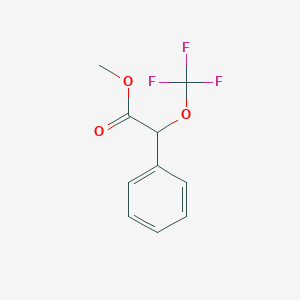
![[(2R)-2-[(13Z,16Z)-docosa-13,16-dienoyl]oxy-3-[(Z)-hexadec-9-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B12938171.png)
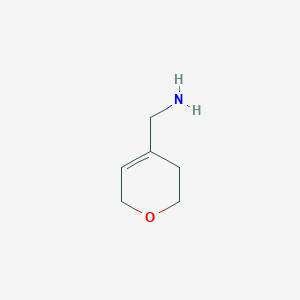
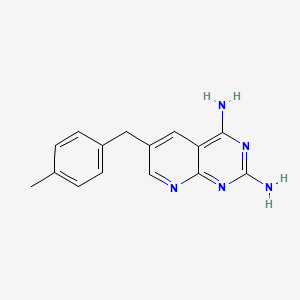
![N-[4-(1H-Indole-1-sulfonyl)phenyl]acetamide](/img/structure/B12938178.png)
